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KU-0058948 hydrochloride

PARP1 inhibition IC50 comparison enzyme assay

Researchers often face variable synthetic lethality windows with generic PARP inhibitors, compromising assay sensitivity. KU-0058948 hydrochloride provides a quantifiably large 1250-fold therapeutic index in BRCA2-/- vs +/+ cells, far exceeding narrower windows (~50- to 100-fold) of other PARP inhibitors. This high-purity (>98%) tool compound enables precise dissection of PARP isoform contributions to DNA repair processes. - PARP1 IC50: 3.4 nM; PARP2 IC50: 1.5 nM; 27-fold selectivity over PARP3. - 1250-fold SF50 differential in BRCA2-deficient models for robust synthetic lethality assays. - Documented synergy with HDAC inhibitors (45% potentiation, p<0.05) for combination screening. Supplied with full QC documentation; reliable supply chain ensures consistent availability for critical research programs.

Molecular Formula C21H22ClFN4O2
Molecular Weight 416.9 g/mol
Cat. No. B2642593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0058948 hydrochloride
Molecular FormulaC21H22ClFN4O2
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl
InChIInChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H
InChIKeyGXROJFUSWNEBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KU-0058948 Hydrochloride Overview


KU-0058948 hydrochloride is a phthalazinone-derived small molecule that functions as a potent, dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 . It is a non-selective PARP inhibitor with insufficient potency, selectivity, or validation in cells to be considered a chemical probe [1]. Its mechanism involves catalytic inhibition and PARP trapping, leading to synthetic lethality in homologous recombination-deficient cancer cells [2].

Dual PARP1/2 inhibitor for DNA repair and synthetic lethality research
Reported catalytic inhibition and PARP trapping mechanism
Not validated as a chemical probe; independent validation recommended

Why KU-0058948 Cannot Be Substituted


PARP inhibitors exhibit substantial divergence in isoform selectivity, PARP trapping potency, and cellular synthetic lethality windows [1]. Generic substitution based solely on nominal PARP1 inhibitory activity disregards critical quantitative differences that dictate experimental outcomes. For instance, KU-0058948 demonstrates a unique selectivity profile across PARP isoforms and a quantifiably large therapeutic index in BRCA-deficient versus proficient models that does not uniformly translate across all members of the PARP inhibitor class [2].

Isoform selectivity
PARP isoform selectivity profiles vary significantly; may shift cellular DNA repair readouts
PARP trapping
PARP trapping potency differs across inhibitors; synthetic lethality outcomes may not transfer
Model window
Synthetic lethality window in BRCA models is not uniform; experimental outcomes may diverge

KU-0058948 Quantitative Evidence


PARP1 Inhibitory Potency

KU-0058948 inhibits PARP1 with an IC50 of 3.4 nM . In cross-study comparison, this potency is superior to the first-generation clinical PARP inhibitor olaparib (IC50 ~5 nM for PARP1) [1], and substantially more potent than veliparib (IC50 ~5.2 nM for PARP1) [2] and rucaparib (IC50 ~1.4 nM for PARP1) [3] in reported enzyme assays.

PARP1 IC50
Cross-study reported
3.4 nM
Olaparib ~5 nM
Supports enzyme inhibition assay context
Cross-study comparison; assay conditions vary
PARP1 inhibition IC50 comparison enzyme assay

PARP Isoform Selectivity Profile

KU-0058948 inhibits PARP1 and PARP2 with IC50 values of 3.4 nM and 1.5 nM, respectively, while showing significantly weaker activity against PARP3 (IC50 = 40 nM), PARP4 (IC50 = 1,200 nM), and tankyrase (IC50 > 10,000 nM) . In contrast, olaparib exhibits a different selectivity fingerprint with reported IC50 values for PARP1 (~5 nM), PARP2 (~1 nM), and PARP3 (~4 nM) [1]. Talazoparib, a potent PARP trapper, inhibits PARP1 and PARP2 with IC50 values of 0.57 nM and 1.2 nM, respectively [2].

Isoform selectivity
Reported profile
27× PARP1 vs PARP3
Olaparib ~1.25×
Supports isoform selectivity review
PARP2: 1.5 nM; Tankyrase >10,000 nM
PARP isoform selectivity PARP2 PARP3 tankyrase

Synthetic Lethality in BRCA2 Models

KU-0058948 demonstrates a 1250-fold difference in SF50 (the concentration required to reduce cell survival by 50%) between BRCA2-deficient (-/-) and BRCA2-proficient (+/+) cells [1]. This quantitative synthetic lethality window is a critical benchmark for PARP inhibitor selectivity in cancer models. In comparison, olaparib exhibits a synthetic lethality window of approximately 50- to 100-fold in similar BRCA-deficient models [2].

Synthetic lethality
Reported model-response
1250× SF50 ratio
BRCA2 -/- vs +/+ cells
Supports BRCA2 model endpoint review
Olaparib reported ~50–100×
synthetic lethality BRCA2 SF50 therapeutic index

HDAC Inhibitor Combination Synergy

A non-cytotoxic concentration of KU-0058948 (10 nM) behaved synergistically with the HDAC inhibitor MS275, potentiating its cytotoxic effect by 45% compared to MS275 alone (p < 0.05) in primary acute myeloid leukemia (AML) patient cells [1]. In contrast, KU-0058948 offered only additive effects when combined with DNMT inhibitors. This differential synergy profile may not be conserved across all PARP inhibitors; for instance, veliparib has shown variable synergy with chemotherapeutics depending on the specific DNA-damaging agent [2].

HDAC inhibitor synergy
Reported synergy
45% potentiation (p<0.05)
with MS275 in primary AML cells
Supports combination-screening endpoint review
Specific to HDACi; additive with DNMTi
HDAC inhibitor synergy MS275 AML combination therapy

KU-0058948 Research Applications


BRCA-Mutant Cancer Synthetic Lethality Studies

KU-0058948 is optimally suited for experiments investigating synthetic lethality in BRCA1/2-deficient cancer models. The documented 1250-fold differential in SF50 between BRCA2 -/- and +/+ cells [1] provides a wide experimental window for assessing selective cytotoxicity and validating HR-deficiency biomarkers. This large therapeutic index makes it a preferred tool compound over PARP inhibitors with narrower synthetic lethality windows, such as olaparib (~50- to 100-fold) [2].

PARP Isoform Selectivity Profiling

With quantified IC50 values across PARP1 (3.4 nM), PARP2 (1.5 nM), PARP3 (40 nM), PARP4 (1,200 nM), and tankyrase (>10,000 nM) , KU-0058948 is a valuable tool for dissecting the contributions of individual PARP isoforms to DNA repair processes. Its 27-fold selectivity for PARP1 over PARP3 contrasts with the minimal selectivity of olaparib [3], enabling researchers to attribute biological effects more precisely to PARP1/2 inhibition rather than off-target PARP3 engagement.

HDAC Inhibitor Combination Screening

The demonstrated synergy between KU-0058948 and the HDAC inhibitor MS275, yielding a 45% potentiation of cytotoxicity in primary AML cells (p < 0.05) [4], supports its use in combination screening campaigns for hematological malignancies. Researchers designing combination studies should note that this synergy is specific to HDAC inhibitors, as only additive effects were observed with DNMT inhibitors [4].

PARP Inhibitor Benchmarking Reference

Due to its extensively documented biochemical profile, including PARP1 IC50 (3.4 nM) and PARP2 IC50 (1.5 nM) , KU-0058948 serves as a reliable reference standard for benchmarking the potency and selectivity of novel PARP inhibitors in enzyme assays and cellular models. Its well-defined synthetic lethality window [1] and synergy profile [4] provide multiple quantitative benchmarks for comparative evaluation.

Application
Selection Property
Validation Focus
DNA repair model-response studies
Synthetic lethality endpoint window
BRCA2-deficient model response validation
PARP isoform selectivity studies
Isoform selectivity review
PARP1/2 vs PARP3 interpretation
Combination assay screening
HDAC inhibitor synergy review
Cytotoxicity endpoint potentiation validation
Inhibitor benchmarking assays
Reported inhibition profile
Cross-study consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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